(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid
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Overview
Description
(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid can be achieved through multicomponent reactions. One common method involves the Biginelli reaction, which is a one-pot synthesis involving the condensation of urea (or thiourea), an aldehyde, and a β-keto ester. The reaction typically requires a catalyst such as zinc chloride (ZnCl₂) and is carried out in ethanol at elevated temperatures (around 70°C) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the choice of solvents and catalysts would be optimized for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antiviral, anticancer, and antibacterial agent. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its antiviral and anticancer properties are of particular interest, and research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to its biological effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes is well-documented.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar core structure but lack the thioxo group.
Thioxopyrimidines: These compounds have a similar thioxo group but differ in the rest of the structure.
Pyrrolo[3,2-d]pyrimidines: These compounds share the same core but may have different substituents.
Uniqueness
(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid is unique due to its combination of a pyrrolo[3,2-d]pyrimidine core with a thioxo group and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-10(19)7-17-13(20)12-11(16-14(17)21)9(6-15-12)8-4-2-1-3-5-8/h1-6,15H,7H2,(H,16,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIVPNXSWZMSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC(=S)N(C3=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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